(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol is a deuterated analog of a disaccharide Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the selective deuteration of glucose. The process typically includes:
Deuteration of Glucose: Glucose is treated with deuterium oxide (D₂O) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Disaccharide: The deuterated glucose units are then linked together through a glycosidic bond formation reaction. This step often requires the use of a glycosyl donor and acceptor, along with a suitable catalyst.
Purification: The final product is purified using chromatographic techniques to ensure the removal of any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these carbonyl compounds back to hydroxyl groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Deuterated compounds are often used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Deuterated drugs can have improved pharmacokinetic properties, such as increased metabolic stability and longer half-life.
Industry: It can be used in the development of new materials with unique properties due to the presence of deuterium.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily related to the presence of deuterium. Deuterium has a greater mass than hydrogen, which can lead to changes in bond strength and reaction kinetics. This can result in altered chemical reactivity and stability. In biological systems, deuterated compounds can exhibit different metabolic pathways compared to their non-deuterated counterparts.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol: is similar to other deuterated disaccharides.
Non-deuterated analogs: The non-deuterated versions of this compound can be used for comparison to study the effects of deuteration.
Uniqueness
The uniqueness of this compound lies in its deuteration, which imparts distinct physical and chemical properties. These properties can be leveraged in various scientific and industrial applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
356.38 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
HDTRYLNUVZCQOY-XQVQGMGOSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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